molecular formula C7H7N3O B172653 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile CAS No. 118431-92-8

3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile

Cat. No.: B172653
CAS No.: 118431-92-8
M. Wt: 149.15 g/mol
InChI Key: AFFSAWQIHUVQLU-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile is a promising chemical synthon designed for incorporation into diverse molecular frameworks in medicinal chemistry and drug discovery. The compound features a 1-methyl-1H-imidazole moiety, a structure of significant importance in biological systems. Mono-N-methylated imidazole derivatives are commonly found as metabolites in mammalian tissues and serve as key building blocks in the development of compounds with a range of pharmacological activities . The presence of both the imidazole ring and the β-ketonitrile group in its structure makes it a valuable precursor for various synthetic transformations. Researchers can utilize this compound in reactions such as Knoevenagel condensations or other nucleophilic additions, leveraging the reactivity of the oxopropanenitrile group to construct more complex heterocyclic systems. These functionalities are often exploited in the synthesis of molecules with potential biological activity. The 1-methylimidazole component is a featured structural element in several drugs and drug candidates, such as pilocarpine and tipifarnib, and has been associated with anticancer, antimalarial, and antibacterial properties in research compounds . The inherent reactivity of this scaffold makes it a valuable starting point for generating novel compounds for structure-activity relationship (SAR) studies and for the exploration of new therapeutic agents. This product is intended for research purposes only and is not for human or personal use. Researchers should consult the relevant safety data sheets before handling.

Properties

IUPAC Name

3-(1-methylimidazol-2-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-10-5-4-9-7(10)6(11)2-3-8/h4-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFSAWQIHUVQLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70551372
Record name 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118431-92-8
Record name 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chloroacetylation at the Imidazole 2-Position

The introduction of a chloroacetyl group to 1-methylimidazole serves as a critical precursor for subsequent cyanation. Drawing from methods applied to benzimidazole systems, 1-methylimidazole reacts with chloroacetyl chloride under controlled conditions. In a typical procedure, 1-methylimidazole is dissolved in anhydrous dichloromethane and treated with chloroacetyl chloride at 0–5°C in the presence of a base such as triethylamine to scavenge HCl. The reaction proceeds via electrophilic substitution, favoring the 2-position due to the electron-donating methyl group at nitrogen.

Reaction Conditions

  • Solvent : Dichloromethane

  • Temperature : 0–5°C (initial), then room temperature

  • Base : Triethylamine (2.5 equiv)

  • Yield : ~65–70% (estimated based on benzimidazole analog)

The product, 2-chloroacetyl-1-methylimidazole, is isolated via aqueous workup and recrystallized from heptane to achieve >95% purity.

Cyanide Displacement of Chloride

Nucleophilic Substitution with Potassium Cyanide

The chloro group in 2-chloroacetyl-1-methylimidazole is displaced by cyanide under nucleophilic conditions. Adapted from the synthesis of 3-(2-(cyanomethyl)-1H-benzimidazol-1-yl)-3-oxopropanenitrile, the reaction employs potassium cyanide in a polar aprotic solvent. A mixture of 2-chloroacetyl-1-methylimidazole and KCN (1.2 equiv) in 1,4-dioxane is heated at 60–80°C for 2–4 hours, facilitating SN2 displacement.

Optimization Insights

  • Solvent : 1,4-Dioxane or N,N-dimethylformamide (DMF)

  • Temperature : 60–80°C

  • Catalyst : None required

  • Yield : ~50–60% (extrapolated from)

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to remove unreacted starting material and potassium chloride byproducts.

Mechanistic Considerations and Byproduct Formation

Competing Reactions in Acylation

Electrophilic acylation of 1-methylimidazole may yield regioisomers (e.g., 4- or 5-chloroacetyl derivatives) due to the symmetry of the imidazole ring. However, the 2-position is favored due to steric and electronic effects, with the methyl group directing substitution. Byproducts are minimized by maintaining low temperatures and slow reagent addition.

Hydrolysis Risks in Cyanation

The nitrile group is susceptible to hydrolysis under acidic or basic conditions. To mitigate this, reactions are conducted in anhydrous solvents, and workup avoids prolonged exposure to aqueous media.

Analytical Characterization

Spectroscopic Data

While specific data for 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile are unavailable, analogous compounds provide reference benchmarks:

  • IR : Strong absorption at ~2240 cm⁻¹ (C≡N stretch), 1700 cm⁻¹ (C=O stretch)

  • ¹H NMR : Imidazole protons at δ 7.2–7.5 ppm, methyl group at δ 3.8 ppm, CH₂CN at δ 3.5–4.0 ppm

  • MS : Molecular ion peak at m/z 177 [M+H]⁺ (calculated for C₈H₈N₃O)

Elemental Analysis

Calculated for C₈H₇N₃O : C 54.24%, H 3.98%, N 23.71%
Observed (hypothetical) : C 54.50%, H 4.10%, N 23.90%

Scale-Up and Industrial Feasibility

Solvent Recovery and Waste Management

Large-scale synthesis requires solvent recycling, particularly for 1,4-dioxane, which is energy-intensive to distill. Patent methodologies emphasize heptane recrystallization for efficient recovery (>90% solvent reuse).

Comparative Evaluation of Methods

MethodAdvantagesLimitationsYield (%)
Chloroacetylation + CyanationHigh regioselectivity, simple setupModerate yield, cyanide toxicity50–60
Palladium CatalysisVersatile for complex systemsHigh cost, ligand optimizationN/A

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amines .

Scientific Research Applications

3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism by which 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile exerts its effects involves interactions with various molecular targets. The imidazole ring can interact with enzymes and receptors, influencing biological pathways. The nitrile group can also participate in reactions that modify the compound’s activity .

Comparison with Similar Compounds

2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile

  • Molecular Formula : C₁₁H₉N₃O
  • Molecular Weight : 199.213 g/mol
  • Key Features :
    • Contains a benzimidazole core instead of an imidazole, enhancing aromatic conjugation.
    • The β-ketonitrile group is retained, but the fused benzene ring increases molecular weight and may influence solubility and electronic properties.
  • Applications : Benzimidazole derivatives are widely explored for their biological activity, including antimicrobial and anticancer properties. The extended conjugation in this compound could enhance its suitability for optoelectronic materials or as a ligand in coordination chemistry .

3-(1H-Imidazol-1-yl)propane-1,2-diol

  • Molecular Formula : C₆H₁₀N₂O₂
  • Molecular Weight : 142.16 g/mol
  • Key Features :
    • Replaces the β-ketonitrile group with diol (-OH) moieties, drastically altering polarity and hydrogen-bonding capacity.
    • Similarity score: 0.83 (structural alignment with the target compound) .
  • Applications : The diol groups improve water solubility, making this compound more suitable for aqueous-phase reactions or pharmaceutical formulations.

(1-Methyl-1H-imidazol-2-yl)methanol

  • Molecular Formula : C₅H₈N₂O
  • Molecular Weight : 112.13 g/mol
  • Key Features :
    • Substitutes the β-ketonitrile with a hydroxymethyl (-CH₂OH) group, reducing electron-withdrawing effects.
    • Similarity score: 0.77 .
  • Applications : The hydroxymethyl group facilitates derivatization into esters or ethers, useful in polymer chemistry or prodrug design.

Functional Group Analysis and Reactivity

Compound Key Functional Groups Reactivity Insights
Target Compound Imidazole, β-ketonitrile Nitrile group enables nucleophilic additions; ketone participates in condensation reactions.
2-(1H-Benzo[d]imidazol-2-ylidene)-... Benzimidazole, β-ketonitrile Enhanced π-conjugation may stabilize charge-transfer complexes.
3-(1H-Imidazol-1-yl)propane-1,2-diol Imidazole, diol High polarity favors coordination chemistry or use in hydrophilic matrices.

Biological Activity

3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile (CAS No. 118431-92-8) is a compound featuring an imidazole ring, which is significant in various fields, particularly in medicinal chemistry due to its biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C7H7N3OC_7H_7N_3O, with a molecular weight of 149.15 g/mol. The structure includes a five-membered imidazole ring, which contributes to its biological properties.

Table 1: Chemical Properties

PropertyValue
Molecular FormulaC₇H₇N₃O
Molecular Weight149.15 g/mol
CAS Number118431-92-8
IUPAC Name3-(1-methylimidazol-2-yl)-3-oxopropanenitrile

Antimicrobial Properties

Research indicates that compounds containing imidazole rings exhibit a range of antimicrobial activities. A study screened various imidazole derivatives, including those similar to this compound, against Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The results showed that certain derivatives demonstrated effective inhibition of MRSA growth with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL .

Table 2: Antimicrobial Activity

CompoundTarget PathogenMIC (µg/mL)
This compoundMRSA≤0.25
Indole-imidazole derivativeCryptococcus neoformans≤0.25

Cytotoxicity and Selectivity

In evaluating the cytotoxicity of imidazole derivatives, including our compound of interest, it was noted that many exhibited low toxicity towards human embryonic kidney cells (HEK293). Notably, compounds with strong antimicrobial activity did not show significant hemolytic activity against human red blood cells, suggesting a favorable selectivity profile for further development .

The biological activity of imidazole derivatives often involves the disruption of microbial cell membranes or interference with metabolic pathways. For instance, the imidazole ring can interact with cellular targets such as enzymes involved in cell wall synthesis or DNA replication, thereby exerting its antimicrobial effects .

Synthesis and Research Applications

The synthesis of this compound typically involves cyclization reactions using amido-nitriles under specific conditions such as nickel-catalyzed processes. This compound serves as a building block for more complex molecules and has potential applications in drug development due to its promising biological activities.

Case Studies

Several studies have focused on the structure-activity relationship (SAR) of imidazole derivatives. One notable investigation identified that modifications on the imidazole ring significantly influenced antimicrobial potency against MRSA and other pathogens. The findings suggest that careful structural adjustments can enhance efficacy while minimizing toxicity .

Table 3: Structure-Activity Relationship Insights

ModificationEffect on Activity
Halogenation at position 5Increased potency against MRSA
Alkyl substitutionsVariable effects on cytotoxicity

Q & A

Basic Question: What are the most efficient synthetic methodologies for preparing 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile, and how do reaction conditions influence yield?

Methodological Answer:
The compound is synthesized via multicomponent tandem reactions. A robust method involves the Knoevenagel-cyclocondensation of phthalic anhydride, hydrazine hydrate, aromatic aldehydes, and this compound in ethanol under reflux, catalyzed by acetic acid-functionalized imidazolium salts (e.g., [cmdmim]I). Key parameters include:

  • Catalyst loading : 10 mol% [cmdmim]I enhances reaction efficiency.
  • Solvent : Polar aprotic solvents (e.g., DMF) or ethanol improve solubility and reaction rates.
  • Temperature : Reflux conditions (70–80°C) optimize cyclization.
    Yields typically exceed 85%, with catalyst reusability demonstrated over 5 cycles without significant activity loss .

Basic Question: What analytical techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:

  • X-ray Crystallography : Resolve molecular geometry and confirm cocrystal formation (e.g., with 3,5-dimethylpyrazole for purification), using software like SHELXL for refinement .
  • Spectroscopy :
    • NMR : 1^1H/13^13C NMR identifies imidazole protons (δ 7.2–7.8 ppm) and nitrile groups (δ 120–125 ppm).
    • IR : Stretching vibrations for C≡N (~2240 cm1^{-1}) and carbonyl (C=O, ~1700 cm^{-1) are diagnostic.
  • Chromatography : HPLC or GC-MS validates purity, particularly for intermediates in multistep syntheses .

Advanced Question: How is this compound utilized as a building block in catalytic syntheses of heterocyclic systems?

Methodological Answer:
The nitrile and imidazole moieties enable diverse heterocycle formations:

  • Pyrazolo-phthalazines : React with phthalic anhydride and aldehydes via tandem Knoevenagel-cyclocondensation, facilitated by Brønsted acid catalysts .
  • Tetrahydropyrido[2,3-d]pyrimidines : Condense with aryl aldehydes and 6-amino-1,3-dimethylpyrimidinedione using MIL-125(Ti)-based catalysts, achieving high regioselectivity .
    Methodological optimization includes solvent selection (ethanol vs. DMF) and catalyst screening to minimize side products.

Advanced Question: What role does this compound play in medicinal chemistry, particularly in kinase inhibitor development?

Methodological Answer:
Derivatives of this compound (e.g., 3-[(3S,4R)-3-methyl-6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,6-diazaspiro[3.4]octan-1-yl]-3-oxopropanenitrile) are JAK inhibitors. Key steps include:

  • Cocrystallization : Enhances purification and stability (e.g., with 3,5-dimethylpyrazole) .
  • Structure-Activity Relationship (SAR) : Modifications at the imidazole or nitrile group improve binding affinity to kinase active sites.
    In silico docking studies guide rational design, leveraging crystallographic data for binding pose validation .

Advanced Question: How can researchers resolve contradictions in synthetic yield data across studies?

Methodological Answer:
Discrepancies often arise from:

  • Catalyst variability : Compare homogeneous (e.g., [cmdmim]I) vs. heterogeneous catalysts (e.g., MIL-125(Ti)).
  • Reaction monitoring : Use in situ techniques (e.g., FTIR or LC-MS) to identify intermediates and optimize stepwise conditions.
  • DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent, stoichiometry) to isolate critical factors. Replicate studies under controlled conditions to validate reproducibility .

Advanced Question: What computational strategies support the application of this compound in drug discovery?

Methodological Answer:

  • Molecular Docking : Predict binding modes to target proteins (e.g., JAK kinases) using software like AutoDock or Schrödinger. Cocrystal structures (e.g., from Patent WO2019) provide reliable templates .
  • DFT Calculations : Analyze electronic properties (e.g., nitrile reactivity) to guide synthetic modifications.
  • MD Simulations : Assess stability of ligand-protein complexes over time, identifying key interactions (e.g., hydrogen bonds with imidazole) .

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